molecular formula C18H21BrN2O2S B11325642 2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11325642
M. Wt: 409.3 g/mol
InChI Key: VZESHICASCYQEU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a bromophenoxy group, a pyrrolidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate acylating agent.

    Introduction of the pyrrolidinyl group: This step involves the reaction of the bromophenoxy intermediate with a pyrrolidine derivative under suitable conditions.

    Attachment of the thiophenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C18H21BrN2O2S/c19-14-5-7-15(8-6-14)23-13-18(22)20-12-16(17-4-3-11-24-17)21-9-1-2-10-21/h3-8,11,16H,1-2,9-10,12-13H2,(H,20,22)

InChI Key

VZESHICASCYQEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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